Cas no 1234859-97-2 (N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-cyclopropylethanediamide)
N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-cyclopropylethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-cyclopropylethanediamide
- N'-cyclopropyl-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]oxamide
- AKOS024489896
- CCG-358258
- N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide
- 1234859-97-2
- N1-cyclopropyl-N2-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)oxalamide
- VU0629534-1
- F5016-3009
-
- Inchi: 1S/C14H23N3O4S/c18-13(14(19)16-11-1-2-11)15-9-10-5-7-17(8-6-10)22(20,21)12-3-4-12/h10-12H,1-9H2,(H,15,18)(H,16,19)
- InChI Key: WMUNWDTXNBXBBO-UHFFFAOYSA-N
- SMILES: C(NCC1CCN(S(C2CC2)(=O)=O)CC1)(=O)C(NC1CC1)=O
Computed Properties
- Exact Mass: 329.14092740g/mol
- Monoisotopic Mass: 329.14092740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 104Ų
N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-cyclopropylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5016-3009-2μmol |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-5μmol |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-10μmol |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-20μmol |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-1mg |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-2mg |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-3mg |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-4mg |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-5mg |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5016-3009-10mg |
N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-cyclopropylethanediamide |
1234859-97-2 | 10mg |
$79.0 | 2023-09-10 |
N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-cyclopropylethanediamide Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-cyclopropylethanediamide
Introduction to N'-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-N-cyclopropylethanediamide (CAS No: 1234859-97-2)
N'-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-N-cyclopropylethanediamide, identified by its CAS number 1234859-97-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, combines a cyclopropanesulfonyl group with a piperidine moiety, further modified by a cyclopropylamine side chain. Such structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research tools.
The cyclopropanesulfonyl group is a key functional element in this molecule, contributing to its unique reactivity and potential biological activity. This moiety is known for its ability to participate in various chemical transformations, including nucleophilic substitution reactions and coordination interactions with metal ions. These properties make it valuable in synthetic chemistry, where precise control over reaction pathways is essential. Additionally, the presence of the piperidine ring enhances the compound's solubility and bioavailability, which are critical factors in drug design.
The N'-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl} part of the molecule suggests a potential role as a chelating agent or a ligand in coordination chemistry. The combination of the cyclopropanesulfonyl group and the piperidine ring creates a multifunctional platform that can interact with a wide range of biological targets. This dual functionality has been explored in recent studies for its potential applications in catalysis and medicinal chemistry.
In recent years, there has been growing interest in the development of diamine derivatives for their applications in pharmaceuticals and materials science. The N-terminal amine group in N'-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-N-cyclopropylethanediamide provides another site for functionalization, allowing for further derivatization to create more complex molecules. This flexibility has made it a subject of interest for researchers looking to develop new drugs or materials with tailored properties.
The cyclopropylamine side chain adds an additional layer of complexity to the molecule, influencing its stereochemistry and electronic properties. This feature can be exploited to fine-tune the interactions between the compound and biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications. The cyclopropyl group is particularly notable for its rigidity, which can stabilize certain conformations of the molecule and affect its binding affinity.
Recent advancements in computational chemistry have enabled more detailed studies of the molecular interactions involving N'-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl}-N-cyclopropylethanediamide}. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with enzymes and other biomolecules. These studies have highlighted the importance of the spatial arrangement of functional groups in determining biological activity. The ability to predict these interactions computationally has significantly accelerated the drug discovery process.
The synthesis of N'-{1-(cyclopropanesulfonyl)-piperidin-4-ylmethyl strong>} -N-cyclopropylethanediamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the < strong >cyclopropanesulfonyl strong >group typically involves sulfonylation reactions, while the piperidine ring is often formed through cyclization reactions. The final step involves connecting these two moieties via an amide bond, which requires precise control over reaction conditions.
In industrial settings, large-scale production of this compound necessitates efficient synthetic routes that minimize waste and reduce costs. Continuous flow chemistry has emerged as a promising approach for such processes, offering improved scalability and sustainability compared to traditional batch processing methods. Additionally, green chemistry principles are being increasingly adopted to ensure that synthetic processes are environmentally friendly.
The potential applications of N'-{1-(< strong >cyclopropanesulfonyl strong >)-< strong > piperidin -4 - ylmethyl strong >} -N-cyclopropylethanedi amide extend beyond pharmaceuticals into materials science and catalysis. Its unique structural features make it suitable for use as a building block in polymer synthesis or as a ligand in transition metal catalysis. These applications are still under exploration but hold significant promise for future developments.
The compound's stability under various conditions is another important consideration for its practical use. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme temperatures or acidic environments. Understanding these stability profiles is crucial for developing appropriate handling procedures and ensuring long-term viability.
In conclusion, N'-{1-(< strong >cyclopropanesulfonyl strong >)-< strong > piperidin -4 - ylmethyl strong >} -N-cyclopropylethanedi amide (CAS No: < strong >1234859 - 97 - 2 strong>) represents an exciting area of research with diverse applications. Its complex molecular structure offers numerous opportunities for further exploration, particularly in drug discovery and materials science. As research continues to uncover new possibilities, this compound is poised to play an important role in advancing scientific knowledge and technological innovation.
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